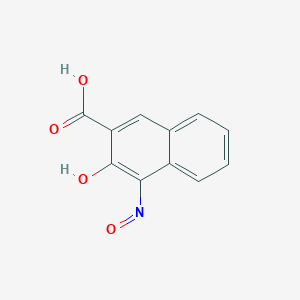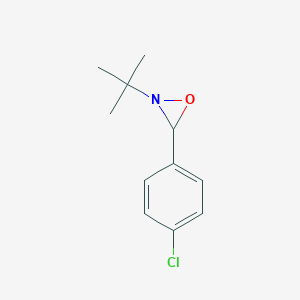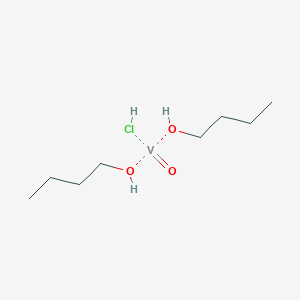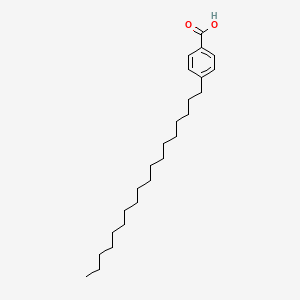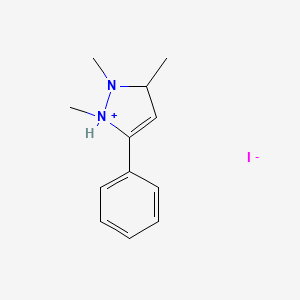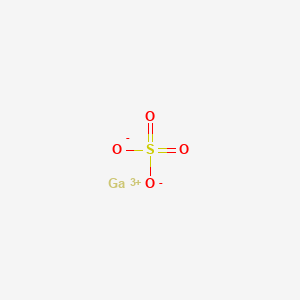
Sulphuric acid, gallium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gallium(III) sulfate can be synthesized by dissolving gallium metal in sulphuric acid. The reaction proceeds as follows: [ 2Ga + 3H₂SO₄ → Ga₂(SO₄)₃ + 3H₂ ] This reaction involves the dissolution of gallium metal in sulphuric acid, forming gallium(III) sulfate and releasing hydrogen gas .
Industrial Production Methods
In industrial settings, gallium(III) sulfate is typically produced by reacting gallium hydroxide with sulphuric acid. The reaction is carried out under controlled conditions to ensure the complete dissolution of gallium hydroxide and the formation of gallium(III) sulfate: [ 2Ga(OH)₃ + 3H₂SO₄ → Ga₂(SO₄)₃ + 6H₂O ] This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Gallium(III) sulfate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Gallium(III) sulfate can participate in redox reactions, where gallium is reduced, and other elements are oxidized.
Substitution Reactions: In these reactions, gallium(III) sulfate can react with other compounds to form new products by substituting one of its components.
Common Reagents and Conditions
Common reagents used in reactions with gallium(III) sulfate include reducing agents like iron or dichromate ions. These reactions are typically carried out under acidic conditions to facilitate the formation of new compounds .
Major Products Formed
The major products formed from reactions involving gallium(III) sulfate depend on the specific reagents and conditions used. For example, reacting gallium(III) sulfate with a reducing agent can produce elemental gallium and other by-products .
Wissenschaftliche Forschungsanwendungen
Gallium(III) sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other gallium compounds.
Biology: Gallium(III) sulfate is studied for its potential antimicrobial properties and its ability to inhibit the growth of certain bacteria.
Medicine: Research is ongoing to explore the use of gallium(III) sulfate in medical treatments, particularly in targeting cancer cells.
Industry: Gallium(III) sulfate is used in the production of semiconductors and other electronic components due to its unique electrical properties
Wirkmechanismus
The mechanism by which gallium(III) sulfate exerts its effects involves the interaction of gallium ions with various molecular targets. Gallium ions can mimic iron ions, allowing them to interfere with biological processes that depend on iron. This property is particularly useful in inhibiting the growth of bacteria and cancer cells, as these cells require iron for proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aluminium sulfate: Similar to gallium(III) sulfate, aluminium sulfate is used in water treatment and as a mordant in dyeing processes.
Indium sulfate: Another group 13 element sulfate, indium sulfate is used in the production of indium tin oxide for touchscreens and other electronic devices.
Uniqueness of Gallium(III) Sulfate
Gallium(III) sulfate is unique due to its ability to mimic iron ions, making it particularly useful in medical and biological applications. Its electronic properties also make it valuable in the semiconductor industry, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
34781-33-4 |
|---|---|
Molekularformel |
GaO4S+ |
Molekulargewicht |
165.79 g/mol |
IUPAC-Name |
gallium;sulfate |
InChI |
InChI=1S/Ga.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+3;/p-2 |
InChI-Schlüssel |
LNNSBNVRBJKZAG-UHFFFAOYSA-L |
Kanonische SMILES |
[O-]S(=O)(=O)[O-].[Ga+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14690497.png)
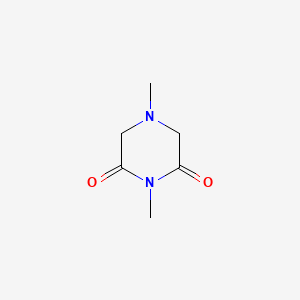

![5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole](/img/structure/B14690513.png)
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]-2-methylpropanal](/img/structure/B14690517.png)
![5-{[4-(3,3-Dimethyloxiran-2-yl)butan-2-yl]oxy}-2H-1,3-benzodioxole](/img/structure/B14690535.png)
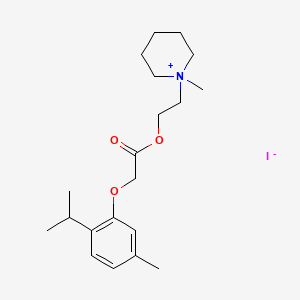
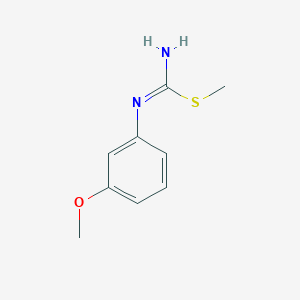
silane](/img/structure/B14690547.png)
